molecular formula C18H15ClF3N3O2S B2699729 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(phenylsulfanyl)dihydro-1H-pyrrole-2,5-dione CAS No. 338422-36-9

1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(phenylsulfanyl)dihydro-1H-pyrrole-2,5-dione

Cat. No.: B2699729
CAS No.: 338422-36-9
M. Wt: 429.84
InChI Key: VBFZGVNZKINLPQ-UHFFFAOYSA-N
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Description

1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(phenylsulfanyl)dihydro-1H-pyrrole-2,5-dione is a complex organic compound featuring a pyridine ring substituted with chlorine and trifluoromethyl groups, an aminoethyl linkage, and a pyrrole ring with a phenylsulfanyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(phenylsulfanyl)dihydro-1H-pyrrole-2,5-dione typically involves multiple steps, including the formation of the pyridine and pyrrole rings, followed by the introduction of the substituents. Common synthetic methods may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(phenylsulfanyl)dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups like amines or thiols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving pyridine and pyrrole derivatives.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(phenylsulfanyl)dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(phenylsulfanyl)dihydro-1H-pyrrole-2,5-dione is unique due to its combination of a pyridine ring with chlorine and trifluoromethyl substitutions, an aminoethyl linkage, and a phenylsulfanyl-substituted pyrrole ring

Properties

IUPAC Name

1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-phenylsulfanylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF3N3O2S/c19-13-8-11(18(20,21)22)10-24-16(13)23-6-7-25-15(26)9-14(17(25)27)28-12-4-2-1-3-5-12/h1-5,8,10,14H,6-7,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFZGVNZKINLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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